Manidipine Dihydrochlorid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

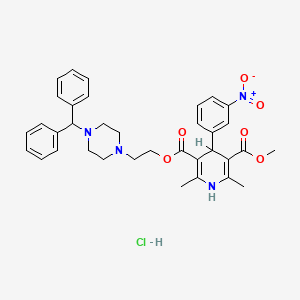

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6.ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;/h4-16,23,32-33,36H,17-22H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIXGLLGFBWKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39ClN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89226-75-5 | |

| Record name | Manidipine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Fundamental Pharmacological Principles of Manidipine Dihydrochloride

Molecular Target Interaction Mechanisms

L-Type Calcium Channel Inhibition

Manidipine (B393) dihydrochloride (B599025) primarily targets L-type (long-lasting) voltage-dependent calcium channels located on the membranes of vascular smooth muscle cells. patsnap.compatsnap.comscbt.com By binding to these channels, it effectively blocks the entry of extracellular calcium into the cell. drugbank.com This inhibition of calcium influx prevents the activation of calmodulin and myosin light-chain kinase, which are crucial for muscle contraction. patsnap.com The result is a relaxation of the vascular smooth muscle, particularly in the arterioles, leading to a decrease in peripheral vascular resistance and a lowering of blood pressure. patsnap.com Manidipine has an IC50 of 2.6 nM for L-type calcium channels in guinea-pig ventricular cells. medchemexpress.comcaymanchem.com

T-Type Calcium Channel Modulation

In addition to its potent inhibition of L-type calcium channels, manidipine also modulates T-type (transient) calcium channels. moph.go.thresearchgate.netdrugbank.com This dual action is a distinguishing feature among dihydropyridine (B1217469) calcium channel blockers. revistanefrologia.com The blockade of T-type calcium channels, particularly in the efferent glomerular arterioles of the kidneys, contributes to a reduction in intraglomerular pressure. revistanefrologia.com This effect is considered beneficial for renal function. nih.govrevistanefrologia.com

Ligand Binding Kinetics at Voltage-Dependent Calcium Channels

Manidipine exhibits a gradual onset and a long duration of action, which is attributed to its lipophilic nature and slow dissociation from the calcium channel binding sites. moph.go.thnih.govdrugbank.com This prolonged interaction ensures a sustained therapeutic effect. moph.go.th The binding of manidipine to the L-type calcium channel is voltage-dependent, meaning its inhibitory effect is more pronounced in depolarized cells, which is characteristic of the smooth muscle cells in hypertensive states. caymanchem.com The unique molecular structure of manidipine allows for a high degree of specificity, promoting the stabilization of the channel in a closed conformation. scbt.com

Cellular and Tissue-Specific Pharmacodynamic Responses

Mechanisms of Peripheral Vasodilation

The primary pharmacodynamic response to manidipine dihydrochloride is peripheral vasodilation, a direct consequence of its action on vascular smooth muscle cells. nih.govpatsnap.com By inhibiting calcium influx, manidipine causes the relaxation of arterioles, which are the main resistance vessels in the circulatory system. patsnap.com This leads to a decrease in total peripheral resistance and, consequently, a reduction in blood pressure. patsnap.com Manidipine is highly selective for vascular tissue, with minimal effects on cardiac muscle at therapeutic doses. moph.go.thnih.govdrugbank.comdrugbank.com This vasoselectivity contributes to its favorable profile. nih.govresearchgate.net

| Target Channel | Effect of Manidipine | Consequence |

| L-Type Calcium Channel | Inhibition | Peripheral Vasodilation |

| T-Type Calcium Channel | Modulation | Renal Vasodilation |

| Research Finding | Organism/Cell Type | Key Outcome |

| Inhibition of L-type calcium channels | Guinea-pig ventricular cells | IC50 = 2.6 nM medchemexpress.comcaymanchem.com |

| Inhibition of potassium-induced contraction | Isolated dog femoral and portal veins | IC50s = 24 and 2.1 nM, respectively caymanchem.com |

| Inhibition of endothelin-1 (B181129) induced intracellular calcium increase | A7r5 rat vascular smooth muscle cells | ED50 = 1 nM caymanchem.com |

Endothelial Function Modulation: Nitric Oxide Release Pathways

Manidipine Dihydrochloride has been shown to modulate endothelial function, partly through its influence on nitric oxide (NO) pathways. Research indicates that manidipine treatment can lead to an increase in plasma nitrite (B80452) and nitrate (B79036) levels, which are stable metabolites of NO and serve as markers for its production. medchemexpress.commedchemexpress.com This suggests that manidipine enhances the bioavailability of nitric oxide.

Studies on a cellular level have explored the compound's effect on endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. Preliminary research on smooth muscle cells revealed an increase in eNOS gene expression following treatment with manidipine. revistanefrologia.com Furthermore, in hypertensive rat aortas, manidipine has been observed to normalize the reduction in the expression of both the eNOS gene and its corresponding protein. revistanefrologia.com This action may contribute to its beneficial effects against endothelial dysfunction. revistanefrologia.com In human endothelial cells, manidipine has also been found to inhibit the production of interleukin-6 (IL-6) induced by various stimuli, pointing to its anti-inflammatory properties that can impact endothelial health. medchemexpress.com

Differential Vascular Selectivity and Cardioprotective Aspects

Manidipine is a third-generation dihydropyridine calcium channel antagonist characterized by its high degree of selectivity for vascular smooth muscle. researchgate.netmedchemexpress.com This vasoselectivity allows it to induce significant peripheral vasodilation with negligible cardiodepressant action at therapeutic concentrations. researchgate.netdrugbank.com Unlike some other calcium channel blockers, manidipine does not significantly affect norepinephrine (B1679862) levels, which suggests a lack of reflex sympathetic nervous system activation. researchgate.netnih.gov Its mechanism involves a gradual onset of action and a long duration, which is attributed to its lipophilicity, strong membrane binding, and slow release to calcium channels. researchgate.netnih.gov Some research has also proposed that manidipine is relatively specific for renal vessels. nih.gov

Beyond its vascular effects, manidipine exhibits cardioprotective properties. Experimental studies in rats have demonstrated that it provides a dose-dependent cardioprotective effect against ischemia-reperfusion injury. medchemexpress.commedchemexpress.comwjgnet.com It has also been shown to improve impaired coronary circulation and reduce both left ventricular and vascular hypertrophy in hypertensive rat models. wjgnet.com Further evidence of its impact on cardiac remodeling includes a demonstrated ability to decrease left ventricular mass, which is a significant cardiovascular disease risk factor. wjgnet.com In combination with other agents like simvastatin, manidipine has shown a positive interaction in protecting the heart from ischemia-reperfusion injury in experimental models. nih.govjst.go.jp

Renal Pharmacological Actions

Manidipine exerts several beneficial effects on the kidneys, impacting glomerular hemodynamics, fluid and electrolyte balance, and tubular function.

Glomerular Arteriolar Hemodynamics: Afferent and Efferent Dilation

A distinguishing feature of manidipine's renal pharmacology is its ability to dilate both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles. researchgate.netnih.govnih.govahajournals.org This balanced vasodilation is in contrast to older dihydropyridines that predominantly dilate the afferent arteriole. wjgnet.comahajournals.org The dual action is attributed to manidipine's ability to block not only L-type calcium channels but also T-type calcium channels, which are present in the efferent glomerular arterioles. revistanefrologia.comnih.govnih.govwjgnet.com

By dilating both arterioles, manidipine increases renal blood flow (RBF) while mitigating potential increases in intraglomerular pressure. wjgnet.comnih.gov In studies on spontaneously hypertensive rats, chronic administration of manidipine reduced the glomerular transcapillary hydraulic pressure difference, a key factor in the development of glomerulosclerosis. nih.gov A clinical study directly comparing manidipine to amlodipine (B1666008) in hypertensive patients found that amlodipine treatment led to a significant increase in intraglomerular pressure, whereas manidipine did not. nih.gov This difference was attributed to amlodipine's more pronounced dilation of the afferent arteriole compared to manidipine. nih.gov This balanced hemodynamic effect may confer renoprotective benefits. wjgnet.comnih.gov

Comparative Effects of Manidipine and Amlodipine on Renal Hemodynamics in Hypertensive Patients

Data from a 4-week, randomized, double-blind, parallel-group study. nih.gov

| Parameter | Manidipine (Change from Baseline) | Amlodipine (Change from Baseline) | Between-Group Difference (P-value) |

|---|---|---|---|

| Intraglomerular Pressure (Pglom) | No significant change (P=0.951) | Significant increase (P=0.009) | P=0.042 |

| Afferent Arteriolar Resistance (RA) | Reduced (P=0.018) | Reduced (P<0.001) | P<0.001 (Amlodipine reduction was more pronounced) |

| Efferent Arteriolar Resistance (RE) | Increased (P=0.012) | Increased (P=0.002) | No significant difference |

Natriuretic and Diuretic Mechanisms

In comparative studies with other calcium channel blockers in spontaneously hypertensive rats, manidipine was found to have a more prominent natriuretic action than nifedipine (B1678770) and nicardipine (B1678738) at the same oral dose. nih.gov The mechanism for this may be linked to its renal vasodilatory properties; the increased blood flow to the kidneys may stimulate the release of natriuretic peptides, which in turn promote sodium and water excretion. patsnap.com

Natriuretic Effect of Manidipine in Spontaneously Hypertensive Rats

Comparison of urinary sodium excretion over 3 hours post-oral administration. nih.gov

| Compound | Effect on Sodium Excretion |

|---|---|

| Manidipine (3 mg/kg) | Significant increase |

| Nifedipine (3 mg/kg) | Less prominent increase than Manidipine |

| Nicardipine (3 mg/kg) | Less prominent increase than Manidipine |

Renin-Angiotensin-Aldosterone System Interaction

The interaction between manidipine and the Renin-Angiotensin-Aldosterone System (RAAS) appears complex, with studies reporting varied findings. Some research indicates that manidipine can inhibit aldosterone (B195564) secretion. nih.gov In one study, its hypotensive effect was more pronounced in patients with low plasma renin activity. nih.gov T-type calcium channels, which manidipine blocks, are implicated in the secretion of hormones like renin and aldosterone, suggesting a potential pathway for this interaction. revistanefrologia.com

However, other clinical investigations have found that manidipine did not produce significant alterations in plasma renin activity or plasma aldosterone concentrations during short-term treatment. nih.gov It has also been noted that manidipine's beneficial anti-inflammatory activities may not be dependent on the RAAS. revistanefrologia.com The lack of significant modification of norepinephrine levels also suggests a lack of sympathetic activation, a system closely linked with the RAAS. nih.gov These differing results may be due to variations in study duration, patient populations, and clinical conditions.

Neurohumoral and Metabolic Interactions

Manidipine dihydrochloride, a third-generation dihydropyridine calcium channel blocker, exhibits a range of neurohumoral and metabolic interactions that contribute to its therapeutic profile beyond its primary antihypertensive effects. These interactions involve modulation of the sympathetic nervous system, inhibition of aldosterone secretion, enhancement of insulin (B600854) sensitivity, and anti-inflammatory as well as antiviral activities.

Aldosterone Secretion Inhibition Pathways

Manidipine has been shown to inhibit aldosterone secretion, which can contribute to its blood pressure-lowering effects. nih.gov The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in blood pressure regulation and electrolyte balance. By inhibiting aldosterone secretion, manidipine can lead to increased sodium and water excretion (natriuresis and diuresis), further aiding in blood pressure control. nih.govdrugbank.com This effect on the RAAS is considered a beneficial aspect of its mechanism of action. nih.gov

Mechanisms of Insulin Sensitivity Enhancement

Manidipine has demonstrated positive effects on insulin sensitivity, a significant advantage in hypertensive patients who may also have or be at risk for metabolic syndrome or type 2 diabetes. nih.govdrugsincontext.comwjgnet.com The mechanisms underlying this enhancement are multifaceted.

One proposed mechanism is the partial activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). wjgnet.comecrjournal.comrevistanefrologia.com PPAR-γ is a nuclear receptor highly expressed in adipose tissue that plays a key role in adipocyte differentiation and glucose metabolism. ecrjournal.comrevistanefrologia.com In vitro studies have shown that manidipine can activate PPAR-γ, which may contribute to improved insulin sensitivity. ecrjournal.comrevistanefrologia.com This partial activation is thought to be about two-thirds of that of a full PPAR-γ activator like pioglitazone. wjgnet.com

Clinical studies have supported these findings. For instance, in hypertensive patients with metabolic syndrome and impaired fasting glucose, manidipine treatment led to a significant increase in insulin sensitivity and plasma adiponectin levels, an effect not observed with amlodipine. ecrjournal.comtandfonline.com Adiponectin is a hormone secreted by fat cells that enhances insulin sensitivity. The increase in plasma adiponectin with manidipine treatment has been significantly correlated with a decrease in the homeostasis model assessment (HOMA) insulin resistance index. ecrjournal.com

Furthermore, studies have shown that manidipine can significantly reduce the HOMA-IR index. nih.govtandfonline.com In one study, manidipine reduced the HOMA-IR index by 21.3%. nih.govtandfonline.com Another study comparing a combination of manidipine and rosuvastatin (B1679574) to olmesartan (B1677269) and rosuvastatin found that the manidipine group showed no significant change in HOMA-IR, whereas the olmesartan group experienced a significant increase. nih.govwjgnet.com

The improvement in insulin sensitivity with manidipine has been observed in various patient populations, including those with essential hypertension and non-insulin-dependent diabetes mellitus. nih.govnih.gov

Table 1: Effect of Manidipine on Insulin Sensitivity and Related Parameters

| Parameter | Study Population | Treatment Duration | Result | Reference |

| HOMA-IR Index | Hypertensive patients with metabolic syndrome | 12 ± 2 weeks | -21.3% (p=0.007) | nih.govtandfonline.com |

| Plasma Adiponectin | Hypertensive patients with metabolic syndrome | 12 ± 2 weeks | +32.9% (p=0.011) | nih.govtandfonline.com |

| Insulin Sensitivity (M-value) | Essential hypertensive patients | 2 weeks | Significant increase | nih.gov |

| HOMA-IR Index | Patients with impaired fasting glucose, mixed dyslipidemia, and hypertension | 3 months | No significant change (vs. 14% increase with olmesartan + rosuvastatin) | nih.govwjgnet.com |

Antiatherosclerotic Pathways

Manidipine may exert antiatherosclerotic effects independent of its blood pressure-lowering properties. nih.gov While some studies have reported a neutral effect on the lipid profile, with no significant changes in total cholesterol, triglycerides, HDL-C, or LDL-C, others have noted some nuanced effects. nih.gove-lactancia.org For instance, one year-long study found a small but significant decrease in apolipoprotein A-I and an increase in lipoprotein(a) at 6 months, with a significant increase in apolipoprotein A-II and apolipoprotein E at 12 months. nih.gov Another study involving a combination of delapril (B1670214) and manidipine showed statistically significant improvements in total cholesterol, LDL-cholesterol, and non-HDL-cholesterol levels after 3 months. oup.com

The potential anti-atherosclerotic activity of manidipine may also be linked to its anti-inflammatory properties, as discussed in the following section. nih.gov

Anti-inflammatory Activity Mediated by NF-κB

Manidipine has been shown to possess anti-inflammatory properties, which are thought to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmedchemexpress.commedchemexpress.commedchemexpress.eubiomol.com NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.

In vitro studies using human endothelial cells and macrophages have demonstrated that manidipine can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) in response to various inflammatory stimuli. nih.gov For example, manidipine was able to completely inhibit IL-6 production induced by acetylated LDL, oxidized LDL, or tumor necrosis factor-alpha (TNF-α) in endothelial cells. nih.gov In macrophages, manidipine reduced TNF-α-induced IL-6 secretion. nih.gov The mechanism for this effect is believed to involve the inhibition of NF-κB activation and may be related to the drug's lipophilicity and antioxidant properties. nih.gov

Further studies have shown that manidipine can regulate the transcription of cytokine genes in human mesangial cells. medchemexpress.comnih.gov It has been found to inhibit the transcription of mRNA for interleukin-1 beta (IL-1β) and granulocyte/monocyte colony-stimulating factor (GM-CSF). medchemexpress.comnih.gov

Table 2: Anti-inflammatory Effects of Manidipine

| Cell Type | Stimulus | Cytokine/Marker | Effect of Manidipine | Reference |

| Human Endothelial Cells | acLDL, oxLDL, TNF-α | IL-6 | Complete inhibition | nih.gov |

| Human Endothelial Cells | TNF-α | IL-8 | ~40% reduction | nih.gov |

| Human Macrophages (THP-1) | TNF-α | IL-6 | ~25% inhibition | nih.gov |

| Human Macrophages (THP-1) | Multiple cytokines | IL-6 | ~30% reduction | nih.gov |

| Human Mesangial Cells | PDGF-BB | IL-1β mRNA | Inhibition of transcription | medchemexpress.comnih.gov |

| Human Mesangial Cells | PDGF-BB | GM-CSF mRNA | Inhibition of transcription | medchemexpress.comnih.gov |

Antiviral Activity through Calcium Channel Inhibition (Flavivirus, Negative-Strand RNA Viruses)

Recent research has uncovered a novel aspect of manidipine's pharmacological profile: its antiviral activity. medchemexpress.commedchemexpress.commedchemexpress.eu This activity is attributed to its ability to inhibit calcium channels, which appear to be crucial for the replication of certain viruses. medchemexpress.commedchemexpress.commedchemexpress.eu

Manidipine has demonstrated significant in vitro antiviral activity against a range of flaviviruses, including Japanese Encephalitis Virus (JEV), Dengue Virus (DENV), Zika Virus (ZIKV), and West Nile Virus (WNV). mdpi.commdpi.complos.org The proposed mechanism involves the targeting of the viral non-structural protein 4B (NS4B), which plays a role in viral RNA synthesis. mdpi.commdpi.com In animal models, manidipine has been shown to protect against JEV-induced brain damage, although it did not affect viremia. mdpi.comresearchgate.net

Furthermore, manidipine has been identified as an effective inhibitor of negative-strand RNA viruses, such as the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). medchemexpress.comnih.govasm.org It has been shown to restrict SFTSV genome replication and inhibit the formation of inclusion bodies induced by the SFTSV N protein, which are important for viral genome replication. nih.govasm.org Manidipine has also been shown to inhibit the replication of Hantaan virus (HTNV), another negative-strand RNA virus. frontiersin.org

Interestingly, manidipine has also been investigated for its activity against DNA viruses, specifically human cytomegalovirus (HCMV). It has been shown to inhibit HCMV replication by interfering with the transactivating functions of the viral Immediate-Early 2 (IE2) protein, an essential factor for the progression of HCMV replication. nih.govresearchgate.netfocusbiomolecules.com

Preclinical Efficacy and Pathophysiological Research Models

In Vitro Cellular and Organ System Studies

At the cellular level, manidipine (B393) dihydrochloride (B599025) exhibits inhibitory effects on several pathological processes, including vascular cell proliferation, inflammation, and viral replication.

Inhibition of Cellular Proliferative Responses to Vascular Mitogens (e.g., PDGF, Endothelin-1)

Manidipine has been shown to modulate the cellular responses induced by potent vascular mitogens such as Platelet-Derived Growth Factor (PDGF) and Endothelin-1 (B181129) (ET-1). In cultured rat aortic vascular smooth muscle cells (VSMC), manidipine hydrochloride suppressed DNA synthesis in a dose-dependent manner at concentrations of 10⁻⁸ M and higher, with a 10⁻⁶ M concentration reducing VSMC proliferation to 50% of the control value. nih.gov

Furthermore, in human mesangial cells stimulated with the PDGF-BB isomer, nanomolar concentrations of manidipine were found to inhibit the induction of c-fos and c-jun transcription. nih.gov These immediate-early genes are critical for cell cycle progression and proliferation.

Manidipine is also a potent inhibitor of ET-1-induced signaling. nih.gov In vascular smooth muscle A7r5 cells and glomerular mesangial cells, manidipine inhibited the dose-dependent, biphasic increase in intracellular calcium concentration ([Ca²⁺]i) induced by ET-1. nih.gov This inhibition was observed at concentrations ranging from 10⁻¹⁰ to 10⁻⁶ mol/L, with a median effective dose (ED50) of 10⁻⁹ mol/L. nih.gov By blocking the calcium signaling cascade initiated by these mitogens, manidipine interferes with a key mechanism driving cellular proliferation in the vasculature.

Suppressed Interleukin-6 Secretion in Endothelial Cells (e.g., HUVEC)

Manidipine demonstrates anti-inflammatory properties by modulating cytokine secretion in endothelial cells. In studies involving human endothelial cells, manidipine was found to suppress the expression and release of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) induced by tumor necrosis factor-alpha (TNF-α). nih.gove-lactancia.org Specifically, in human umbilical vein endothelial cells (HUVECs), pro-inflammatory stimuli such as acetylated LDL (acLDL), oxidized LDL (oxLDL), or TNF-α led to a 50% to 100% increase in IL-6 release. nih.gov Treatment with manidipine at concentrations of 1-5 microM was able to completely inhibit this induced IL-6 production. nih.gov

The mechanism for this effect may involve the inhibition of NF-kappaB activation and appears to be independent of its calcium channel blocking activity. nih.gov

Table 1: Effect of Manidipine on IL-6 Secretion in Human Endothelial Cells

| Stimulant | Manidipine Concentration (µM) | Outcome on IL-6 Production |

|---|---|---|

| acLDL, oxLDL, or TNF-α | 1-5 | Complete inhibition of induced IL-6 production nih.gov |

Interference with Viral Protein-Induced Inclusion Body Formation

Research has identified manidipine as an inhibitor of viral processes, including the formation of inclusion bodies which are sites of viral replication. In studies on Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), a negative-strand RNA virus, manidipine was shown to inhibit the formation of inclusion bodies induced by the SFTSV N protein. nih.gov These inclusion bodies are crucial for facilitating viral genome replication. nih.gov

Inhibition of Viral Propagation and Genome Replication

In a separate line of research, manidipine was identified as an inhibitor of human cytomegalovirus (HCMV) replication. nih.gov It was found to halt the progression of the viral cycle before viral DNA replication by specifically interfering with the transactivating functions of the viral Immediate-Early 2 (IE-2) protein, which is an essential transcription factor for the virus. nih.gov

In Vivo Animal Models of Disease

Studies in animal models, particularly for cardiovascular diseases, have corroborated the therapeutic potential observed in in vitro experiments.

Models of Experimental Hypertension

Manidipine has been extensively studied in models of experimental hypertension, most notably in spontaneously hypertensive rats (SHRs). In these models, manidipine was demonstrated to be a more efficient and longer-acting antihypertensive agent compared to nicardipine (B1678738) and nifedipine (B1678770). e-lactancia.org

Table 2: Effects of Chronic Manidipine Administration in Spontaneously Hypertensive Rats (SHRs)

| Parameter | Effect of Manidipine | Physiological Implication |

|---|---|---|

| Systemic Blood Pressure | Reduced nih.gov | Antihypertensive effect |

| Single-Nephron Plasma Flow (SNGPF) | Increased nih.gov | Improved renal perfusion |

| Glomerular Transcapillary Hydraulic Pressure | Reduced nih.gov | Protection against glomerulosclerosis |

| Afferent Arteriolar Resistance | Reduced nih.gov | Increased renal blood flow |

| Efferent Arteriolar Resistance | Reduced nih.gov | Reduction of intraglomerular pressure |

Models of Organ Damage and Protection

The unique hemodynamic profile of manidipine, characterized by the dilation of both afferent and efferent arterioles, contributes to its ability to prevent glomerular damage. nih.gov By reducing the glomerular transcapillary hydraulic pressure difference, manidipine mitigates a key driver of glomerulosclerosis. nih.gov In stroke-prone spontaneously hypertensive rats (SHRSP), manidipine has been shown to prevent proteinuria, which is a marker of renal damage. nih.gov This nephroprotective action is a significant advantage, as prevention of renal damage is a critical goal in antihypertensive therapy. ecrjournal.com

The stroke-prone spontaneously hypertensive rat (SHRSP) is a model that develops severe hypertension and stroke without intervention. mdpi.com In this model, manidipine has demonstrated a preventive effect on the severe hypertension and proteinuria induced by the inhibition of endothelial-derived relaxation factor (EDRF) formation. nih.gov By attenuating the rise in blood pressure, manidipine helps to prevent the associated renal damage and, consequently, proteinuria in both SHRSP and WKY rats. nih.gov

Cardiac hypertrophy, an enlargement of the heart muscle, can be induced experimentally using agents like isoproterenol (B85558), a non-selective β-adrenoreceptor agonist. nih.govnih.gov In a rat model of isoproterenol-induced cardiac hypertrophy, manidipine hydrochloride demonstrated a preventive effect. nih.gov Treatment with manidipine prevented the increase in left ventricular weight caused by isoproterenol infusion. nih.govmedchemexpress.com

Furthermore, manidipine also prevented the associated changes in the expression of several genes linked to cardiac hypertrophy and fibrosis. nih.gov Specifically, it prevented the isoproterenol-induced increases in mRNA levels of atrial natriuretic peptide (ANP), collagen type I, collagen type III, and fibronectin. nih.gov

Table 2: Effect of Manidipine on Isoproterenol-Induced Left Ventricular Hypertrophy and Gene Expression

| Parameter | Isoproterenol Infusion | Isoproterenol + Manidipine |

|---|---|---|

| Left Ventricular Weight | Increased (2.40 +/- 0.04 g/kg) | Prevented increase (2.26 +/- 0.02 g/kg) |

| ANP mRNA | Increased 1.5-fold | Prevented increase (0.9-fold of control) |

| Collagen Type I mRNA | Increased 1.9-fold | Prevented increase (1.1-fold of control) |

| Collagen Type III mRNA | Increased 2.7-fold | Prevented increase (1.6-fold of control) |

| Fibronectin mRNA | Increased 3.2-fold | Prevented increase (1.1-fold of control) |

Experimental Models of Viral Infection

Recent research has explored the repurposing of existing drugs for new therapeutic indications, including antiviral applications. Manidipine has been investigated in several experimental models of viral infection.

In a lethal animal model of Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) infection, manidipine dihydrochloride showed a modest but statistically significant increase in the survival rate. medchemexpress.com It also significantly reduced viral titers in the spleen and kidney of the infected animals. medchemexpress.com Furthermore, in in-vitro studies, manidipine was found to inhibit the propagation and genome replication of SFTSV in cell cultures. medchemexpress.com

Manidipine has also been identified as an inhibitor of human cytomegalovirus (HCMV) replication. nih.gov It was found to inhibit different HCMV strains, including clinical isolates, in the low micromolar range. nih.gov The mechanism of action appears to involve interference with the transactivating functions of the viral Immediate-Early 2 (IE-2) protein, which is essential for the progression of the HCMV replication cycle. nih.gov The antiviral activity was observed to occur prior to viral DNA replication. nih.gov Additionally, manidipine has shown inhibitory effects against other viruses, including the Japanese Encephalitis Virus (JEV) and Lymphocytic Choriomeningitis Virus (LCMV). medchemexpress.comresearchgate.net

Preclinical Safety and Reproductive Toxicology Investigations (Excluding Clinical Human Data)

Non-clinical studies have been conducted to assess the safety profile of manidipine dihydrochloride concerning mutagenicity, carcinogenicity, antigenicity, and fertility.

Preclinical investigations have not revealed any harmful effects for manidipine dihydrochloride in terms of mutagenicity or carcinogenicity. e-lactancia.org

In preclinical assessments, manidipine dihydrochloride did not show evidence of antigenicity. e-lactancia.org

Table 2: Summary of Preclinical Safety Assessments e-lactancia.org

| Assessment | Outcome |

|---|---|

| Mutagenicity | No harmful effect observed |

| Carcinogenicity | No harmful effect observed |

The toxicological profile of manidipine on reproduction has not been exhaustively evaluated in animal studies. e-lactancia.org However, existing preclinical studies did not find adverse effects on fertility. e-lactancia.org It has been noted that some calcium channel blockers have been associated with reversible biochemical changes in the head of spermatozoa which can impair fecundation. e-lactancia.org

In peri/postnatal reproduction studies conducted in rats, adverse effects were observed at high doses. These included an increase in the duration of pregnancy, dystocia (difficult birth), an increase in foetal death, and neonatal mortality. e-lactancia.org

Table 3: Findings from Rat Peri/Postnatal Reproduction Studies at High Doses e-lactancia.org

| Parameter | Observation |

|---|---|

| Pregnancy Duration | Increased |

| Parturition | Dystocia |

| Fetal Viability | Increased death |

Peri/Postnatal Reproduction Studies in Animal Models

Preclinical evaluation of manidipine dihydrochloride in animal models has included studies to determine its effects on the later stages of gestation, parturition, lactation, and the development of offspring. In peri/postnatal reproduction studies conducted in rats, adverse effects were noted at high doses. e-lactancia.org These included an increased duration of pregnancy, dystocia (difficulty in giving birth), an increase in fetal death, and neonatal mortality. e-lactancia.org

A more detailed study in rats assessed the effects of manidipine dihydrochloride on late in utero development, parturition, lactation, and the subsequent development and reproductive performance of the first-generation (F1) offspring. epa.gov In this research, pregnant (F0) dams were administered dosages of 1, 3, and 10 mg/kg/day orally from day 15 of gestation through day 21 of lactation. epa.gov

Maternal (F0) and Offspring (F1) Findings:

At the highest dose (10 mg/kg/day), researchers observed several effects on the F0 dams, including lower body weight gain and/or food consumption. epa.gov Prolonged or difficult delivery was also seen in this high-dose group, which in some cases led to the death or necessary sacrifice of the animal. epa.gov The average length of gestation was significantly longer for dams in the high-dose group compared to the control group. epa.gov

The no-effect dosage level for both the dams and the pups under the conditions of this study was determined to be 3 mg/kg/day. epa.gov

Table 1: Summary of Peri/Postnatal Study of Manidipine Dihydrochloride in Rats

| Parameter | Control (0 mg/kg/day) | 1 mg/kg/day | 3 mg/kg/day | 10 mg/kg/day |

|---|---|---|---|---|

| F0 Dam Effects | ||||

| Body Weight Gain | Normal | Normal | Normal | Decreased |

| Gestation Duration | Normal | Normal | Normal | Significantly Longer |

| Parturition (Birth) | Normal | Normal | Normal | Prolonged/Difficult |

| F1 Offspring Effects | ||||

| Stillbirths/Neonatal Deaths | Baseline | Baseline | Baseline | Increased |

| Physical Development | Unaffected | Unaffected | Unaffected | Unaffected |

| Functional Development | Unaffected | Unaffected | Unaffected | Unaffected |

| No-Effect Level | - | - | 3 mg/kg/day | - |

Excretion into Animal Milk

Studies in animal models have investigated the excretion of manidipine into breast milk. Research in rats has shown that manidipine and its metabolites are excreted in large quantities into the milk of lactating animals. e-lactancia.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Manidipine Dihydrochloride |

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are the cornerstone of Manidipine Dihydrochloride analysis, providing powerful tools for separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of Manidipine Dihydrochloride. researchtrend.net Its application spans from routine quality control to complex stability studies. The adaptability of HPLC allows for various detection methods to be employed, enhancing its utility.

UV detection is a common and robust method for the quantification of Manidipine Dihydrochloride. The molecule exhibits significant absorbance in the UV region, typically with a maximum absorbance wavelength selected around 228 nm to 230 nm for analysis. pharmatutor.orgijpsr.com Different HPLC-UV methods have been developed, varying in their specific parameters to suit different analytical needs.

One established method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with the pH adjusted to 3.5 using orthophosphoric acid. ijpsr.com This method demonstrates linearity in the concentration range of 25 to 125 µg/mL. ijpsr.com Another approach employs a mobile phase of phosphate buffer (pH 2.2) and acetonitrile in a 60:40 ratio, achieving linearity between 20-150 µg/ml. pharmatutor.orgpharmatutor.org

The following table summarizes key parameters from various developed HPLC-UV methods:

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Phenomenex C18 (250x4.6mm, 5 µm) ijpsr.com | Inertsil ODS 3v (150 mm x 4.6 mm, 5 µm) pharmatutor.org | Symmetry C-18 (4.6 x 150 mm, 3.5 µm) tci-thaijo.org |

| Mobile Phase | Acetonitrile:Water (80:20 v/v), pH 3.5 with orthophosphoric acid ijpsr.com | Phosphate buffer (pH 2.2):Acetonitrile (60:40) pharmatutor.org | Ammonium formate buffer (25 mM, pH 3.1):Acetonitrile (45:55) tci-thaijo.org |

| Flow Rate | 1.3 mL/min ijpsr.com | 1.4 ml/min pharmatutor.org | 0.7 ml/min tci-thaijo.org |

| Detection Wavelength | 230 nm ijpsr.com | 228 nm pharmatutor.org | 230 nm tci-thaijo.org |

| Linearity Range | 25 to 125 µg/mL ijpsr.com | 20-150 µg/ml pharmatutor.org | 50 - 150 µg/ml tci-thaijo.org |

| Retention Time | 3.54 min ijpsr.com | Not Specified | Not Specified |

For enhanced sensitivity, particularly in biological matrices, HPLC with electrochemical detection offers a powerful alternative to UV detection. nih.gov This technique is based on the electrochemical properties of the analyte, where the current generated from the oxidation or reduction of the molecule at an electrode surface is measured.

A highly sensitive and selective method for determining Manidipine in serum has been developed using liquid chromatography with column switching and electrochemical detection. nih.gov This method involves a C8 bonded-phase extraction and silica extraction for sample preparation. nih.gov The separation is achieved on a C8 column, and detection is performed using high conversion efficiency amperometric detection at +0.7 V. nih.gov This technique allows for a detection limit of 0.3 ng/ml and a quantification range of 0.5-10 ng/ml in serum. nih.gov

Stability-indicating methods are crucial for assessing the degradation of a drug substance over time under various stress conditions. These methods must be able to separate the intact drug from its degradation products. Several stability-indicating reversed-phase HPLC (RP-HPLC) methods have been developed and validated for Manidipine Dihydrochloride. pharmatutor.orgresearchgate.net

These methods typically involve subjecting the drug to stress conditions such as acid and alkali hydrolysis, oxidation, and thermal degradation. pharmatutor.orgresearchgate.net The developed chromatographic system must then be able to resolve the main drug peak from any peaks corresponding to degradation products. For instance, one method demonstrated that Manidipine Dihydrochloride degrades under acidic and alkaline conditions but is stable against hydrogen peroxide and dry heat. researchgate.net The validation of these methods is performed according to ICH guidelines, ensuring they are accurate, precise, specific, and robust. researchtrend.netpharmatutor.org

The table below outlines the validation parameters for a stability-indicating RP-HPLC method:

| Validation Parameter | Specification | Finding |

| Linearity (µg/ml) | 20-150 pharmatutor.org | The method was found to be linear over this concentration range. pharmatutor.org |

| Accuracy (% Recovery) | 99.89-100.71% pharmatutor.org | The recovery was within the acceptable range. pharmatutor.org |

| Precision (% RSD) | NMT 2.0% researchtrend.net | The relative standard deviation was within the specified limit. researchtrend.net |

| Limit of Detection (LOD) | 0.48 µg/ml pharmatutor.org | The method is sensitive enough to detect low concentrations. pharmatutor.org |

| Limit of Quantification (LOQ) | 1.47 µg/ml pharmatutor.org | The method allows for accurate quantification at low concentrations. pharmatutor.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly valuable for the quantification of Manidipine Dihydrochloride in complex biological matrices like human plasma.

Several sensitive and selective LC-MS/MS methods have been developed for the quantification of Manidipine in human plasma. thaiscience.info These methods often employ a C18 column for separation and use positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for detection. thaiscience.infomahidol.ac.th The MRM mode allows for the specific monitoring of precursor to product ion transitions, which significantly enhances selectivity and reduces background noise.

One such method utilized desipramine as an internal standard and involved liquid-liquid extraction for sample preparation. thaiscience.info The calibration curve was linear over a concentration range of 0.1 ng/mL to 20 ng/mL in plasma, with a lower limit of quantification (LLOQ) of 0.1 ng/mL. thaiscience.info Another method, developed for the enantioselective determination of R-(-)-manidipine and S-(+)-manidipine, achieved an even lower linearity range of 0.05-10.2 ng/mL for both enantiomers. nih.gov

The following table provides details of a validated LC-MS/MS method for Manidipine quantification:

| Parameter | Details |

| Chromatographic Column | C18 column (3 mm x 50 mm, 2.5 µm particle size) thaiscience.info |

| Mobile Phase | Gradient elution with 0.05% formic acid and acetonitrile thaiscience.info |

| Ionization Mode | Positive Electrospray Ionization (ESI) thaiscience.info |

| Detection Mode | Multiple Reaction Monitoring (MRM) thaiscience.info |

| Monitored Transitions (m/z) | Manidipine: 610.98 > 166.95; Internal Standard (Desipramine): 266.95 > 235.94 thaiscience.info |

| Linearity Range | 0.1 ng/mL to 20 ng/mL thaiscience.info |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL thaiscience.info |

| Limit of Detection (LOD) | 0.0125 ng/mL thaiscience.info |

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction)

Effective sample preparation is a critical step to ensure the accuracy and reliability of the analytical method by isolating the analyte of interest from interfering substances. For the analysis of manidipine dihydrochloride in biological fluids like human plasma, liquid-liquid extraction (LLE) is a commonly employed technique.

One validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizes LLE with a mixture of methyl-t-butyl ether and hexane in a 4:1 (v/v) ratio. This solvent system was found to provide the highest recovery and good peak shape for manidipine. The procedure typically involves mixing a small volume of plasma (e.g., 200 μL) with an internal standard, followed by the addition of the extraction solvent. The mixture is then vortexed and centrifuged to separate the organic and aqueous layers. The organic layer containing the analyte is then evaporated and the residue is reconstituted in a suitable solvent for injection into the chromatographic system thaiscience.info.

For the analysis of manidipine dihydrochloride in tablet formulations, the sample preparation is generally simpler. It involves accurately weighing and powdering a number of tablets. A portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient is then dissolved in a suitable solvent, such as methanol. The solution is often sonicated to ensure complete dissolution and then diluted to the desired concentration with the mobile phase or a specific diluent before filtration and analysis tci-thaijo.org.

Comparison of Quantification Limits and Run Times

The choice of an analytical method is often a trade-off between sensitivity (quantification limits) and speed (run times). Different methodologies for the determination of manidipine dihydrochloride exhibit a wide range of these parameters.

| Method | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Run Time |

| LC-MS/MS | 0.1 ng/mL | 0.0125 ng/mL | 6 min |

| RP-HPLC | 1.47 µg/mL | 0.48 µg/mL | 12 min |

| HPLC | 0.43 µg/mL | 0.14 µg/mL | Not Specified |

The LC-MS/MS method demonstrates superior sensitivity with a very low limit of quantification, making it highly suitable for bioanalytical applications where concentrations in plasma can be very low thaiscience.info. In contrast, HPLC methods, while being robust and widely available, generally have higher quantification limits, making them more appropriate for the analysis of pharmaceutical dosage forms where the drug concentration is significantly higher pharmatutor.orgtci-thaijo.org. The run time for chromatographic methods can also vary, with the highly sensitive LC-MS/MS method having a relatively short run time of 6 minutes thaiscience.info.

Spectrophotometric and Electrochemical Quantification Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of manidipine dihydrochloride, particularly in bulk drug and pharmaceutical formulations. These methods are typically based on the formation of a colored product that can be measured in the visible region of the electromagnetic spectrum.

Visible Spectrophotometry Using Chromogenic Reactions

Several visible spectrophotometric methods have been developed for the estimation of manidipine dihydrochloride. These methods are based on specific chemical reactions that result in the formation of a chromogen with a characteristic wavelength of maximum absorbance (λmax).

One method involves the reaction of the primary amino group of reduced manidipine dihydrochloride with p-dimethylaminobenzaldehyde (PDAB) in the presence of methanolic sulfuric acid. This reaction, conducted at room temperature, produces a green chromogen. The resulting colored species exhibits maximum absorbance at a wavelength of 436.97 nm jyoungpharm.orgresearchgate.net. The primary nitro group of manidipine dihydrochloride is first reduced to a primary amino group using zinc dust and hydrochloric acid jyoungpharm.org.

Another approach involves the diazotization of the primary amino group of reduced manidipine dihydrochloride, followed by a coupling reaction with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD). This reaction sequence leads to the formation of a stable, pink-colored azo dye. The chromogen formed in this reaction shows a maximum absorbance at 550.20 nm jyoungpharm.orgresearchgate.net. This method is a classic example of a diazotization-coupling reaction commonly used for the quantification of drugs containing a primary aromatic amine group researchgate.net.

A third spectrophotometric method utilizes the reaction of manidipine dihydrochloride with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent, ferric chloride (FeCl₃). This is an iron-catalyzed, oxidative coupling reaction jyoungpharm.org. Under these conditions, MBTH loses two electrons and a proton to form an electrophilic intermediate, which is the active coupling species. This intermediate then undergoes electrophilic substitution with the drug to form a colored product that is measured at 480.21 nm jyoungpharm.orgresearchgate.net.

The following table summarizes the key parameters of these visible spectrophotometric methods:

| Reagent | Chromogen Color | λmax (nm) | Linearity Range (µg/mL) |

| p-Dimethylaminobenzaldehyde (PDAB) | Green | 436.97 | 25-125 |

| N-Napthylethylenediamine Dihydrochloride (NEDD) | Pink | 550.20 | 25-125 |

| 3-Methyl-2-benzothiazoniumhydrazone Hydrochloride (MBTH) | Not Specified | 480.21 | 25-125 |

These spectrophotometric methods have been validated and demonstrate good linearity over the specified concentration ranges, making them suitable for the routine quality control analysis of manidipine dihydrochloride in bulk and synthetic mixtures jyoungpharm.orgresearchgate.net.

Charge-Transfer Complex Formation Spectrophotometry

A novel spectrophotometric method has been developed for the determination of Manidipine Dihydrochloride based on the formation of a charge-transfer complex. This method utilizes the interaction between Manidipine Dihydrochloride, acting as an n-donor, and iodine, which functions as a σ-acceptor.

Key Research Findings:

The reaction between Manidipine Dihydrochloride and iodine results in the formation of a charge-transfer complex with a 1:1 stoichiometry. researchgate.net

This complex exhibits distinct absorption bands at 290 nm and 353 nm. researchgate.net

The method demonstrates conformity to Beer's law, enabling the accurate assay of the drug in dosage forms. researchgate.net

The optimal concentration range for achieving the best accuracy is between 3 and 11 micrograms/ml. researchgate.net

This spectrophotometric approach provides a reliable and successful means for the analysis of commercially available Manidipine Dihydrochloride tablets. researchgate.net The principle of charge-transfer complexation has been effectively used for the analysis of various other pharmaceutical compounds, highlighting its versatility and sensitivity. researchgate.netnih.govmdpi.commdpi.com

Voltammetric Determination Using Carbon Paste Electrodes

Voltammetric methods offer a sensitive and efficient approach for the determination of electroactive compounds like Manidipine Dihydrochloride. The use of carbon paste electrodes (CPEs) is a common practice in voltammetric analysis due to their low background current, wide potential window, and ease of modification. ekb.egmdpi.comnih.govelectrochemsci.orgresearchgate.net

While specific studies on the voltammetric determination of Manidipine Dihydrochloride using carbon paste electrodes are not extensively detailed in the provided search results, the principles of this technique are well-established for similar pharmaceutical compounds. The methodology typically involves the electrochemical oxidation or reduction of the target analyte at the surface of the carbon paste electrode. The resulting current is proportional to the concentration of the analyte in the sample.

General Principles of Voltammetric Determination with Carbon Paste Electrodes:

Electrode Preparation: A paste is prepared by mixing graphite powder with a suitable pasting liquid, such as paraffin oil. electrochemsci.org This paste is then packed into an electrode body.

Electrochemical Measurement: The carbon paste electrode, along with a reference and a counter electrode, is immersed in a supporting electrolyte solution containing the analyte. A potential is applied to the working electrode, and the resulting current is measured.

Analytical Signal: Techniques like cyclic voltammetry or differential pulse voltammetry are often employed to obtain a well-defined peak current that corresponds to the analyte's concentration. electrochemsci.orgresearchgate.net

The performance of the carbon paste electrode can be enhanced by modification with various materials to improve sensitivity and selectivity.

Solid-State Characterization Techniques

The solid-state properties of an active pharmaceutical ingredient (API) like Manidipine Dihydrochloride are critical as they can influence its stability, solubility, and bioavailability. A range of techniques are employed to characterize these properties.

X-ray Diffraction (XRD) for Crystallinity and Amorphization

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the solid-state nature of pharmaceutical materials, distinguishing between crystalline and amorphous forms. nih.govamericanpharmaceuticalreview.com Crystalline materials produce a distinct diffraction pattern with sharp peaks, while amorphous materials result in a broad halo. nih.gov

Research Findings on Manidipine Dihydrochloride Polymorphs and Amorphous Form:

Several crystalline polymorphic forms of Manidipine Dihydrochloride have been identified and characterized by their unique XRD patterns. google.comresearchgate.net

For instance, Form I is characterized by peaks at specific 2θ values, including 10.94, 13.50, 20.90, 21.14, and 24.86 ± 0.2 °2Θ. google.comresearchgate.net

Form II shows characteristic peaks at 10.94, 22.02, 22.74, and 22.84 ± 0.2 °2Θ. google.comresearchgate.net

An amorphous form of Manidipine Dihydrochloride has also been identified, which is confirmed by the absence of sharp crystalline peaks in its XRD spectrum. google.comresearchgate.net

Studies on solid dispersions of Manidipine have utilized XRD to confirm the conversion of the crystalline drug to an amorphous state, which can enhance solubility. ijpsnonline.com

Interactive Data Table: Characteristic XRD Peaks for Manidipine Dihydrochloride Polymorphs

| Polymorphic Form | Characteristic 2θ Peaks (± 0.2°) |

| Form I | 10.94, 13.50, 20.90, 21.14, 24.86 |

| Form II | 10.94, 22.02, 22.74, 22.84 |

Differential Scanning Calorimetry (DSC) for Thermal Properties and Amorphization

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of materials. nih.gov It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is widely used in the pharmaceutical industry to determine melting points, glass transitions, and to assess the degree of crystallinity. researchgate.netmdpi.comscience.gov

Application of DSC in Manidipine Dihydrochloride Characterization:

DSC studies on solid dispersions of Manidipine Dihydrochloride have shown the absence of the drug's melting point peak, indicating that it is highly dispersed in the carrier material in either a molecular or amorphous state. google.com

The disappearance of the endothermic peak corresponding to the crystalline drug in DSC thermograms is a key indicator of amorphization, which is often correlated with improved solubility. researchgate.net

DSC is a valuable tool for evaluating the physical stability of amorphous solid dispersions. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Structure and Drug-Excipient Compatibility

Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides information about the chemical structure of a molecule by identifying its functional groups. It is an essential tool for confirming the identity of a drug substance and for assessing potential interactions between the drug and excipients in a formulation. researchgate.netresearchgate.netymerdigital.com

FTIR Analysis in Manidipine Dihydrochloride Formulations:

FTIR studies are crucial in the preformulation stage to ensure the compatibility of Manidipine Dihydrochloride with various excipients. The absence of significant shifts or the appearance of new peaks in the FTIR spectrum of a drug-excipient mixture generally indicates compatibility. ymerdigital.com

The technique can be used to confirm the chemical integrity of the drug after formulation processes such as the preparation of solid dispersions or nanoparticles.

Scanning Electron Microscopy (SEM) for Morphology and Particle Distribution

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that uses a focused beam of electrons to produce images of a sample's surface topography and composition. psu.edu In pharmaceutical sciences, SEM is widely used to evaluate the morphology, particle size, and particle size distribution of raw materials and finished products. nih.govmeasurlabs.com

SEM in the Characterization of Manidipine Dihydrochloride Formulations:

SEM analysis has been employed to examine the shape and size of Manidipine Dihydrochloride particles in various formulations. For instance, in nanocrystal formulations, SEM was used to observe the reduction in particle size after processing. impactfactor.org

In studies of self-nanoemulsifying drug delivery systems (SNEDDS), SEM has been used to visualize the morphology of the formulation, revealing spherical shapes and uniform particle distribution. researchgate.net

For solid dispersions, SEM studies have provided visual evidence of the conversion of crystalline Manidipine to an amorphous form. ijpsnonline.com

Interactive Data Table: Particle Size Data from Manidipine Dihydrochloride Formulations

| Formulation Type | Formulation ID | Average Particle Size |

| Nanocrystals | F5 | 391 ± 125 nm |

| Nanocrystals | F6 | 183 ± 56 nm |

| Nanocrystals | F8 | 259 ± 97 nm |

| SNEDDS | F14 | 22.4 nm |

Pharmaceutical Sciences and Drug Delivery Innovation

Strategies for Solubility and Dissolution Rate Enhancement

Manidipine (B393) Dihydrochloride (B599025) is a compound characterized by poor aqueous solubility, which presents challenges for its formulation and oral bioavailability. To overcome these limitations, various innovative drug delivery strategies have been explored, focusing on enhancing its solubility and dissolution rate. Among the most promising approaches are lipid-based formulations, particularly self-emulsifying and self-nanoemulsifying drug delivery systems (SEDDS and SNEDDS). These systems are designed to improve the oral absorption of highly lipophilic compounds.

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids core.ac.uk. This spontaneous formation of nano-sized droplets provides a large interfacial area for drug release and absorption, thereby enhancing the solubility and bioavailability of poorly water-soluble drugs like Manidipine core.ac.ukijpsdronline.comresearchgate.net.

The development of a liquid supersaturable self-nanoemulsifying drug delivery system (S-SNEDDS) aims to further enhance the solubility and dissolution rate of Manidipine ijpsdronline.com. The formulation process involves carefully selecting excipients and optimizing their ratios to ensure the system's stability and performance. Research has focused on creating formulations that not only increase solubility but also maintain the drug in a supersaturated state to improve absorption ijpsdronline.com.

In one study, fifteen different formulations of Manidipine SNEDDS were prepared and analyzed for various parameters including emulsification time, particle size, and in vitro drug release ijpsdronline.comresearchgate.net. An optimized formulation, designated F14, demonstrated superior characteristics, including a rapid emulsification time and a high percentage of drug release core.ac.ukijpsdronline.comresearchgate.net. Another optimized supersaturable formulation, SF14, which included a precipitation inhibitor, showed even greater drug release and entrapment efficiency ijpsdronline.com.

The selection of appropriate components is critical for the successful formulation of SNEDDS. The oil phase must effectively solubilize the lipophilic drug, while the surfactant and co-surfactant are essential for the spontaneous formation of a stable nanoemulsion.

For Manidipine SNEDDS, various excipients have been investigated:

Oils: Capmul MCM and Cithrol GMS have been identified as suitable oil phases based on their high solubilizing capacity for Manidipine researchgate.netijpsdronline.com.

Surfactants: Transcutol P and Cerex ELS250 have been utilized as surfactants in different formulations researchgate.netijpsdronline.com.

Co-surfactants: Lutrol L 300 and Propylene Glycol laurate have been selected as co-surfactants to aid in the formation of stable nanoemulsions researchgate.netijpsdronline.com.

The table below summarizes the components used in notable Manidipine SNEDDS formulations.

| Formulation Component | Example Excipient | Role | Source |

| Oil | Capmul MCM | Solubilizes Manidipine | core.ac.ukresearchgate.net |

| Surfactant | Transcutol P | Forms nanoemulsion | core.ac.ukresearchgate.net |

| Co-surfactant | Lutrol L 300 | Stabilizes nanoemulsion | core.ac.ukresearchgate.net |

| Oil | Cithrol GMS | Solubilizes Manidipine | ijpsdronline.com |

| Surfactant | Cerex ELS250 | Forms nanoemulsion | ijpsdronline.com |

| Co-surfactant | Propylene Glycol laurate | Stabilizes nanoemulsion | ijpsdronline.com |

A key challenge with S-SNEDDS is the potential for the drug to precipitate out of the supersaturated solution upon dilution in the gastrointestinal tract. To counteract this, polymeric precipitation inhibitors are incorporated into the formulation srce.hrrjptonline.org. These polymers work by inhibiting nucleation and/or crystal growth, thereby maintaining the drug in a supersaturated state for a longer period, which is often referred to as the "parachute effect" rjptonline.org.

For Manidipine S-SNEDDS, Polyvinylpyrrolidone (PVP) K17 has been identified as an effective precipitation inhibitor ijpsdronline.com. The inclusion of 2% PVP K17 in an optimized formulation (SF14) resulted in a higher drug content, entrapment efficiency, and a more substantial drug release compared to the same formulation without the inhibitor ijpsdronline.com. Various polymers, such as hydroxypropyl methylcellulose (HPMC), are known to be effective precipitation inhibitors in lipid-based systems rjptonline.org.

In vitro studies are essential to characterize the performance and stability of SNEDDS formulations. Key parameters evaluated include drug release profiles, particle size, zeta potential, and physical stability.

Optimized Manidipine SNEDDS formulations have demonstrated significant improvements in dissolution compared to the pure drug. For instance, formulation F14 achieved a drug release of 98.24 ± 5.14% ijpsdronline.comresearchgate.net. The supersaturable formulation SF14, containing PVP K17, showed a maximum drug release of 99.85% within 60 minutes ijpsdronline.com. The morphology of these SNEDDS reveals spherical shapes with uniform particle distribution ijpsdronline.comresearchgate.net. Stability studies have confirmed that optimized formulations remain stable for at least 3 months ijpsdronline.com.

The table below presents key findings from the characterization of optimized Manidipine SNEDDS formulations.

| Parameter | Optimized Formulation F14 | Optimized S-SNEDDS SF14 (with PVP K17) | Source |

| Drug Release | 98.24 ± 5.14% | 99.85% in 60 min | researchgate.netijpsdronline.com |

| Particle (Globule) Size | 22.4 nm | 162.3 nm | researchgate.netijpsdronline.com |

| Polydispersity Index (PDI) | 0.313 | Not specified | ijpsdronline.comresearchgate.net |

| Zeta Potential | -5.1 mV | -13.1 mV | researchgate.netijpsdronline.com |

| Drug Content | Not specified | 99.05% | ijpsdronline.com |

| Entrapment Efficiency | Not specified | 99.75% | ijpsdronline.com |

To overcome the challenges associated with liquid formulations, such as potential leakage and stability issues, liquid SEDDS can be converted into solid dosage forms. Solid SEDDS (S-SEDDS) combine the advantages of liquid SEDDS with the benefits of solid dosage forms, including improved stability and ease of handling scientific.net.

One common method for preparing S-SEDDS is the adsorption of the liquid SEDDS onto a solid carrier scientific.net. For Manidipine Dihydrochloride, a liquid SEDDS composed of caprylic/capric glyceride (oil), polyoxyl 35 castor oil (surfactant), and diethylene glycol monoethyl ether (co-surfactant) was successfully adsorbed onto different solid carriers, namely Aerosil® 200 and Sylysia® 320 scientific.net.

Characterization using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) revealed that Manidipine Dihydrochloride existed in an amorphous state within the solid SEDDS formulations, in contrast to its crystalline form in the raw material scientific.net. This conversion to an amorphous form contributes to the enhancement of solubility and dissolution. In vitro dissolution studies showed that the S-SEDDS formulation using Sylysia® 320 as the solid carrier exhibited a higher dissolution rate for Manidipine Dihydrochloride compared to the one using Aerosil® 200 scientific.net. These findings indicate that S-SEDDS are a viable and effective carrier system for improving the dissolution of poorly water-soluble Manidipine Dihydrochloride scientific.net.

Nanocrystal Formulations

Nanocrystal formulations of Manidipine Dihydrochloride have been developed to address its poor aqueous solubility. impactfactor.org Spray-drying is a scalable and cost-effective technology utilized for this purpose. impactfactor.org The method involves dissolving the drug in a suitable solvent, such as ethanol, and then atomizing the solution into a hot drying chamber. impactfactor.org The rapid evaporation of the solvent leads to the formation of dry powder particles, in this case, nanocrystals. impactfactor.org This technique allows for the conversion of a liquid formulation into a solid powder in a single, continuous step. impactfactor.orgnih.gov

The primary advantage of creating nanocrystals is the significant reduction in particle size, which consequently increases the surface area of the drug. impactfactor.org For Manidipine Dihydrochloride, the initial particle size before processing was 2 microns (2000 nm). impactfactor.org Through the spray-drying process, formulations were achieved with mean particle sizes ranging between 180 and 400 nm. impactfactor.org This substantial decrease in particle size leads to a larger surface area available for interaction with the dissolution medium, which is a key factor in enhancing the solubility and dissolution rate of poorly soluble drugs like Manidipine Dihydrochloride. impactfactor.org The resulting nanocrystals demonstrated improved aqueous solubility and faster dissolution when compared to the raw drug material. impactfactor.org

Table 1: Particle Size Reduction of Manidipine Dihydrochloride via Spray-Drying

| Parameter | Before Processing | After Spray-Drying |

|---|---|---|

| Initial Particle Size | 2 microns (2000 nm) | - |

| Mean Particle Size Range | - | 180 - 400 nm |

Data sourced from research on Manidipine Dihydrochloride nanocrystal formulation. impactfactor.org

Solid Dispersions

Solid dispersions represent another effective approach for enhancing the solubility of Manidipine Dihydrochloride. The solvent evaporation method is a common technique for preparing these dispersions. ijpsnonline.comresearchgate.netgoogle.com In this method, the drug and a hydrophilic carrier are dissolved in a common solvent, followed by the evaporation of the solvent, which leaves a solid dispersion of the drug in the carrier matrix. google.com

Research has focused on using various novel carriers to formulate Manidipine solid dispersions. These carriers include Labrafac PG, Kolliwax RH 40, Soluplus, Kolliwax GMS II, and Kolliphor EL. ijpsnonline.comresearchgate.net In some formulations, a surfactant such as Sodium Lauryl Sulphate (SLS) is also incorporated to further enhance solubility. ijpsnonline.comresearchgate.net Powder X-ray diffraction (PXRD) and scanning electron microscopy (SEM) studies confirmed that the solvent evaporation process successfully converted crystalline Manidipine into an amorphous state within the solid dispersion. ijpsnonline.comresearchgate.net An optimized formulation using Kolliwax GMS II as the hydrophilic carrier in combination with SLS was found to release 99.41% of the drug within 90 minutes. ijpsnonline.com

Table 2: Investigated Carriers for Manidipine Solid Dispersions via Solvent Evaporation

| Carrier Type | Examples |

|---|---|

| Novel Carriers | Labrafac PG, Kolliwax RH 40, Soluplus, Kolliwax GMS II, Kolliphor EL |

| Surfactants | Sodium Lauryl Sulphate (SLS) |

This table lists carriers used in the formulation of Manidipine solid dispersions to improve its solubility and dissolution. ijpsnonline.comresearchgate.net

Influence on Amorphous Form and Dissolution Performance

The conversion of Manidipine Dihydrochloride from a crystalline to an amorphous state has been identified as a key strategy to enhance its dissolution performance. ijpsnonline.com Techniques such as microencapsulation and the preparation of solid dispersions using a solvent evaporation process have been shown to induce this polymorphic transformation. ijpsnonline.comnih.gov The successful conversion to an amorphous form is typically confirmed through analytical methods like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). nih.govnih.gov Studies using XRD on solid dispersions of Manidipine have shown the absence of distinct peaks characteristic of the crystalline drug, indicating that the compound is highly dispersed in the carrier material in an amorphous or molecular state. ijpsnonline.comgoogle.com This amorphization disrupts the crystal lattice structure, leading to an increase in the aqueous solubility and a faster dissolution rate of the compound. ijpsnonline.comgoogle.com

Controlled Release Formulations

To optimize the therapeutic profile of Manidipine Dihydrochloride, innovative controlled-release formulations have been developed. These systems are designed to prolong the drug's release, thereby aiming to improve its absorption and bioavailability. nih.gov

Polymeric Microparticle Systems (e.g., PCL/PHBV)

Among the strategies for controlled delivery, the use of biodegradable and biocompatible polymeric microparticles has been investigated. Specifically, polyesters such as poly(ε-caprolactone) (PCL) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) have been successfully used to encapsulate Manidipine Dihydrochloride. nih.govnih.govdntb.gov.ua These polymers serve as carrier materials for developing oral drug delivery systems intended to provide prolonged therapeutic effects for conditions like high blood pressure. nih.govdntb.gov.ua Formulations developed with these polymers have demonstrated high loading efficiency rates, often greater than 80%. nih.govnih.gov

The primary method used for preparing these Manidipine Dihydrochloride-loaded microparticles is the simple oil-in-water (o/w) emulsion/solvent evaporation technique. nih.govnih.govdntb.gov.ua In this process, the polymer (PCL or PHBV) and the drug are first dissolved in a water-immiscible organic solvent like dichloromethane or chloroform. nih.gov This organic phase is then emulsified in an aqueous phase, which typically contains stabilizers such as polyvinyl alcohol (PVA) and polysorbate 80. nih.gov The emulsion is subjected to continuous stirring to allow the organic solvent to evaporate. This process leads to the hardening of the polymer around the drug, forming solid microparticles. nih.govkinampark.com The resulting microparticles can then be collected, washed, and dried. nih.gov Characterization of these particles has shown them to be spherical, with PCL microparticles having a smooth surface and PHBV microparticles exhibiting a more porous surface. nih.govnih.gov

In vitro dissolution studies are crucial for evaluating the performance of controlled-release formulations. For Manidipine Dihydrochloride, these studies have shown that encapsulation in PCL and PHBV microparticles significantly prolongs its release compared to the pure drug. nih.govnih.gov While the pure drug releases rapidly, with about 80% dissolved in approximately 2.2 hours, the microparticle formulations exhibit a much slower, sustained release pattern. nih.gov

Table 1: Comparative In Vitro Dissolution Data of Manidipine Dihydrochloride Formulations

| Formulation | Mean Time for 80% Drug Release (hours) | Dissolution Efficiency (DE) over 4 hours (%) |

|---|---|---|

| Pure Manidipine Dihydrochloride | 2.2 | 73.6% |

| PCL-M5 (5% Drug Load) | 23.0 | 39.7% |

| PCL-M10 (10% Drug Load) | 8.7 | 48.1% |

| PHBV-M5 (5% Drug Load) | 10.7 | 49.5% |

| PHBV-M10 (10% Drug Load) | 6.7 | 54.0% |

The efficacy of these controlled-release microparticles has been demonstrated in animal models. nih.govnih.gov Studies involving hypertensive rats have confirmed the sustained antihypertensive effect of the encapsulated Manidipine Dihydrochloride. nih.gov Specifically, the PCL-M5 formulation was able to maintain control over the variation in mean arterial pressure for up to 24 hours following the administration of phenylephrine, a substance used to induce high blood pressure. nih.govnih.gov This extended pharmacological activity provides a strong experimental basis for the use of these PCL microparticles as a viable carrier for the oral controlled release of Manidipine Dihydrochloride. nih.govdntb.gov.ua

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| Manidipine Dihydrochloride | MAN |

| Poly(ε-caprolactone) | PCL |

| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) | PHBV |

| Dichloromethane | - |

| Chloroform | - |

| Polyvinyl alcohol | PVA |

| Polysorbate 80 | - |

Chemical Synthesis and Impurity Profiling

Synthetic Pathways and Reaction Schemes

The creation of Manidipine (B393) relies on the prior synthesis of two crucial intermediate compounds: N-(2-hydroxyethyl)piperazine and 1-diphenylmethyl-4-(2-hydroxyethyl)piperazine.

N-(2-hydroxyethyl)piperazine:

Several synthetic routes exist for this intermediate.

From Monoethanolamine and Diethanolamine: A reductive alkylation and cyclization reaction of monoethanolamine and diethanolamine can be performed in a hydrogen atmosphere with a hydrogenation-dehydrogenation catalyst (e.g., Nickel-Copper-Chromium) at temperatures of 125°-250° C and pressures of 300-800 psig. google.com

From Piperazine and Ethylene Oxide: A common method involves the reaction of piperazine with ethylene oxide in water. patsnap.com The mixture is cooled, ethylene oxide is added, and the reaction proceeds for several hours. The temperature is then raised to distill off most of the water before the final product is isolated by vacuum distillation. patsnap.com

From Triethanolamine: N-(2-hydroxyethyl)piperazine can also be prepared by reacting triethanolamine with ammonia in the presence of hydrogen at high temperatures (100° to 500° C) and pressures (10 to 500 bar) over a heterogeneous catalyst. google.com

1-diphenylmethyl-4-(2-hydroxyethyl)piperazine:

This second key intermediate is typically synthesized by attaching the diphenylmethyl (benzhydryl) group to the N-(2-hydroxyethyl)piperazine core.

Alkylation with Diphenylmethyl Halide: N-hydroxyethyl piperazine is reacted with a diphenylmethyl halide, such as diphenylmethyl chloride or benzhydryl bromide. google.comwikipedia.org The reaction is often carried out in a solvent like N,N-dimethylformamide (DMF) in the presence of an acid scavenger, such as potassium carbonate, at room temperature. google.com

Condensation with Halogenated Diphenyl Methane: An alternative route starts with diphenyl carbinol, which is first converted to a halogenated diphenyl methane. This product is then condensed with piperazine ethanol in a suitable solvent to yield the target intermediate. google.com

The final assembly of Manidipine Dihydrochloride (B599025) from its key intermediates follows a well-defined reaction sequence.

Acylation of the Piperazine Intermediate: The intermediate, 1-diphenylmethyl-4-(2-hydroxyethyl)piperazine, is acylated using diketene. wikipedia.orggoogle.com This reaction is typically performed by heating the piperazine intermediate (e.g., to 70-75 °C) and then adding diketene, followed by stirring at an elevated temperature (e.g., 70-80 °C) for a couple of hours. The product of this step is 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate. google.com